(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
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Overview
Description
“®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of di-tert-butyl dicarbonate (Boc2O) . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
The molecular formula of the Boc group is C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .Chemical Reactions Analysis
The Boc group can be removed from a molecule through a reaction known as deprotection . In this reaction, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Physical and Chemical Properties Analysis
The Boc group has a molecular formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .Scientific Research Applications
Crystallographic Studies
The compound N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, closely related to (R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, has been studied for its crystallographic properties. In this study, the pyrrolidine ring was observed to adopt an envelope conformation, and the molecule formed two-dimensional layers in the crystal through various interactions, highlighting its potential for detailed structural analysis (Rajalakshmi et al., 2013).
Synthesis Methodologies
Research has focused on developing scalable synthesis methods for similar compounds. For instance, a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, emphasizing the importance of controlling the stereoselectivity in the cyclopropanation step (Wang et al., 2013).
Chemical Reactions and Synthesis
Other studies have explored the reactions of carboxylic acids with dicarbonates, catalyzed by weak Lewis acids. This method allows for the synthesis of esters and anhydrides, indicating a broad applicability in organic synthesis, including derivatives of tert-butoxycarbonyl (Bartoli et al., 2007).
Application as a Reagent
The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, amine hydrochlorides, and carboxylic acids, has been explored. This highlights the chemical versatility and utility of such compounds in various organic syntheses (Saito et al., 2006).
Pharmaceutical Synthesis
In the pharmaceutical realm, such compounds have been utilized in the asymmetric synthesis of important derivatives. For example, the asymmetric syntheses of various piperidinedicarboxylic acid derivatives using tert-butoxycarbonyl have been reported, which are significant in the development of pharmaceuticals (Xue et al., 2002).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of similar compounds, like (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been analyzed. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science (Cetina et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities .
Mode of Action
The compound’s mode of action involves a mechanism of dynamic kinetic resolution through an intramolecular hydrogen bonding . This mechanism of action of a nucleophilic substitution reaction could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The tert-butoxycarbonyl group is known to play a significant role in synthetic organic chemistry , and it can be introduced into a variety of organic compounds .
Result of Action
Most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2rs)-arylthiazolidine-(4r)-carboxylic acid derivatives .
Future Directions
The use of the Boc group in the synthesis of various organic compounds continues to be a significant area of research . The development of methods for high-temperature Boc deprotection extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could have wide applications in the organic syntheses of particular enantiomers .
Properties
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZYKCXBXPVPT-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536747-87-2 |
Source
|
Record name | (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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